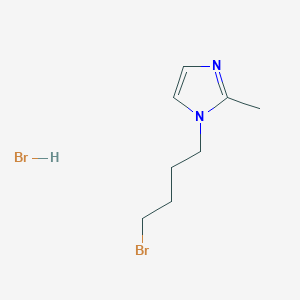

1-(4-bromobutyl)-2-methyl-1H-imidazole hydrobromide

説明

Table 1: Functional Advantages of the Bromobutyl Group

Notable applications include:

- Intermediate for N-heterocyclic carbene (NHC) ligands : Used in palladium and gold catalysis.

- Anion receptor frameworks : Participates in C–H···X⁻ hydrogen bonding for halide recognition.

- Pharmaceutical synthesis : Serves as a precursor for antifungal and anticancer agents.

Classification Within Imidazole Derivatives

This compound belongs to three overlapping subclasses:

Table 2: Classification Criteria

Its structural kinship includes:

- 1-(3-Bromopropyl)-2-methyl-1H-imidazole hydrobromide (CAS: 1423032-64-7).

- 1-(2-Bromoethyl)-2-methyl-1H-imidazole hydrobromide (CAS: 581103-38-0).

Nomenclature and Structural Identification

Key Spectral Identifiers:

Structural Representation:

$$ \text{Chemical Structure:} $$

Br

|

CH₂-CH₂-CH₂-CH₂-N

||

N-C(CH₃)=CH

特性

IUPAC Name |

1-(4-bromobutyl)-2-methylimidazole;hydrobromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13BrN2.BrH/c1-8-10-5-7-11(8)6-3-2-4-9;/h5,7H,2-4,6H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNPGQHNRUDXYDI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=CN1CCCCBr.Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14Br2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1423026-05-4 | |

| Record name | 1H-Imidazole, 1-(4-bromobutyl)-2-methyl-, hydrobromide (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1423026-05-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

準備方法

Classical Synthetic Route: Nucleophilic Substitution of 2-Methylimidazole with 1,4-Dibromobutane

- The most commonly reported synthesis involves the reaction of 2-methylimidazole with 1,4-dibromobutane.

- The reaction proceeds via nucleophilic substitution, where the nitrogen atom on the imidazole ring attacks the electrophilic carbon attached to a bromine atom on the dibromobutane.

- The reaction is typically conducted in an aprotic polar solvent such as dimethylformamide (DMF).

- A base, often potassium carbonate (K2CO3), is used to deprotonate the imidazole nitrogen, enhancing its nucleophilicity.

- Heating the reaction mixture facilitates substitution and formation of the 1-(4-bromobutyl)-2-methyl-1H-imidazole intermediate.

- The resulting product is isolated as the hydrobromide salt, often by recrystallization or chromatographic purification.

$$

\text{2-Methylimidazole} + \text{1,4-Dibromobutane} \xrightarrow[\text{K}2\text{CO}3]{\text{DMF, heat}} \text{1-(4-bromobutyl)-2-methyl-1H-imidazole hydrobromide}

$$

| Parameter | Typical Condition |

|---|---|

| Solvent | Dimethylformamide (DMF) |

| Base | Potassium carbonate (K2CO3) |

| Temperature | Elevated, often 60–100 °C |

| Reaction Time | Several hours (4–24 h) |

| Purification | Recrystallization or chromatography |

This method is scalable and adaptable for industrial synthesis with optimization for continuous flow reactors and automated purification to improve yield and efficiency.

Alternative Approaches and Considerations

While the direct alkylation method above is predominant, other synthetic strategies have been explored in related imidazole chemistry, which may inform improvements or alternatives:

- Use of Different Alkylating Agents: Instead of 1,4-dibromobutane, selective monobromoalkylating agents can be used to avoid over-alkylation or side reactions.

- Regioselectivity Control: Reaction conditions and choice of base/solvent can influence regioselectivity, minimizing formation of undesired isomers.

- Protection/Deprotection Strategies: In complex syntheses, protecting groups on the imidazole ring can be employed to improve selectivity.

Summary Table of Preparation Methods

| Method | Starting Materials | Key Reagents/Conditions | Advantages | Limitations |

|---|---|---|---|---|

| Nucleophilic substitution | 2-Methylimidazole + 1,4-Dibromobutane | K2CO3, DMF, heat | Simple, scalable, direct | Requires purification, possible side reactions |

| Two-step bromination/debromination (related compounds) | 1,2-Dimethylimidazole + NBS + iPrMgCl | NBS/DMF (bromination), iPrMgCl/THF (debromination) | High yield, regioselective | More steps, specialized reagents |

Research Findings and Optimization Notes

- The nucleophilic substitution reaction benefits from polar aprotic solvents like DMF, which stabilize the transition state and enhance nucleophilicity.

- Potassium carbonate is preferred as a mild base that effectively deprotonates the imidazole nitrogen without promoting elimination side reactions.

- Heating is essential to overcome activation energy barriers for substitution on the alkyl bromide.

- Industrial scale-up often involves continuous flow reactors to improve heat and mass transfer, leading to better control of reaction parameters and higher throughput.

- Purification by recrystallization is favored for its simplicity, but column chromatography may be necessary to separate regioisomers or impurities.

- Reaction monitoring via TLC or HPLC is recommended to optimize reaction time and prevent overreaction.

化学反応の分析

Nucleophilic Substitution Reactions

The primary bromine atom in the butyl chain undergoes nucleophilic displacement with various nucleophiles:

Key Observations :

-

Reactions proceed via an SN2 mechanism due to the primary alkyl bromide.

-

Polar aprotic solvents (e.g., DMF) enhance reactivity by stabilizing transition states .

Cross-Coupling Reactions

The bromobutyl group participates in palladium-catalyzed couplings:

Suzuki-Miyaura Coupling

-

Reagents : Phenylboronic acid, Pd(PPh₃)₄, Na₂CO₃, DME/H₂O (3:1), 90°C

-

Product : 1-(4-Phenylbutyl)-2-methylimidazole

Buchwald-Hartwig Amination

-

Reagents : Aniline, Pd₂(dba)₃, Xantphos, Cs₂CO₃, toluene, 110°C

-

Product : 1-(4-(Phenylamino)butyl)-2-methylimidazole

Reduction

-

Catalytic Hydrogenation : H₂ (1 atm), 10% Pd/C, EtOH, RT

-

Grignard Debromination : iPrMgCl, THF, -25°C

Oxidation

-

Imidazole Ring Oxidation : mCPBA (m-chloroperbenzoic acid), CH₂Cl₂, 0°C

Cyclization Reactions

Intramolecular cyclization under basic conditions forms fused heterocycles:

| Conditions | Product | Yield (%) | Reference |

|---|---|---|---|

| KOtBu, DMF, 120°C, 24h | 2-Methylimidazo[1,2-a]azepine | 55 | |

| NaH, THF, 65°C, 8h | 2-Methylimidazo[1,5-b]isoquinoline | 48 |

Mechanism : Base-induced deprotonation at the imidazole C-5 position triggers nucleophilic attack on the electrophilic carbon adjacent to bromine, forming a six- or seven-membered ring .

Comparative Reactivity Insights

The bromobutyl chain’s reactivity is influenced by:

科学的研究の応用

1-(4-Bromobutyl)-2-methyl-1H-imidazole hydrobromide has several scientific research applications:

Chemistry: It serves as an intermediate in the synthesis of more complex imidazole derivatives, which are used in various organic transformations and catalysis.

Biology: The compound is used in the study of enzyme inhibitors and receptor ligands due to its ability to interact with biological macromolecules.

Medicine: It is investigated for its potential pharmacological properties, including antimicrobial and anticancer activities.

Industry: The compound is used in the production of specialty chemicals, agrochemicals, and pharmaceuticals.

作用機序

The mechanism of action of 1-(4-bromobutyl)-2-methyl-1H-imidazole hydrobromide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromobutyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The imidazole ring can also participate in hydrogen bonding and π-π interactions, enhancing its binding affinity to the target.

類似化合物との比較

Structural and Functional Comparison with Analogous Compounds

Alkyl Chain Length Variants

(a) 1-(3-Bromopropyl)-2-methyl-1H-imidazole Hydrobromide

- Molecular Formula : C₇H₁₂Br₂N₂

- Molecular Weight : 283.99 g/mol

- Key Differences: Shorter alkyl chain (3-bromopropyl vs.

- Applications : Similar utility as a synthetic intermediate but may exhibit distinct reactivity in nucleophilic substitution reactions due to steric and electronic effects .

(b) 1-(4-Bromobutyl)-1H-imidazole

Aromatic Substituted Imidazoles

(a) 4-Bromo-1-(4-fluorophenyl)-1H-imidazole

- Molecular Formula : C₉H₆BrFN₂

- Molecular Weight : 241.06 g/mol

- Key Differences : Fluorophenyl substituent introduces strong electron-withdrawing effects, enhancing stability and binding affinity in drug discovery (e.g., enzyme inhibition).

- Applications : Building block for bioactive molecules targeting specific receptors .

(b) 1-(4-Bromophenyl)-2-phenyl-1H-benzo[d]imidazole

Hydrobromide Salts of Imidazoline Derivatives

- Example : 1-(4-Chloro-2-methylphenyl)-4,5-dihydro-1H-imidazol-2-amine hydrobromide (C11)

Table 1: Comparative Physicochemical Data

生物活性

Overview

1-(4-bromobutyl)-2-methyl-1H-imidazole hydrobromide, also known as Herpetone, is a compound of significant interest due to its diverse biological activities. Derived from imidazole, this compound exhibits potential therapeutic applications, particularly in hepatoprotection and antiviral activity. This article explores the biochemical properties, mechanisms of action, and relevant case studies regarding its biological activity.

Cellular Effects

Herpetone has shown promising effects on various cell types. In hepatocytes, it enhances cell viability and protects against toxic insults such as carbon tetrachloride (CCl4). Studies indicate that Herpetone influences cell signaling pathways, upregulating protective genes while downregulating pro-apoptotic genes, thus promoting cell survival.

Molecular Mechanisms

The compound operates through multiple mechanisms:

- Oxidative Stress Reduction : Herpetone inhibits enzymes involved in producing reactive oxygen species (ROS), thereby mitigating oxidative stress.

- Signaling Pathways : It affects the NF-κB and TGF-β signaling pathways. By inhibiting the phosphorylation of IκB and Smad3, Herpetone reduces inflammation and fibrosis in liver tissues.

Dosage Effects in Animal Models

Research indicates that the biological effects of Herpetone vary with dosage:

- Low Doses : Exhibits protective effects without significant toxicity.

- High Doses : Can lead to adverse effects, including hepatotoxicity and increased oxidative stress.

Metabolic Pathways

Herpetone is involved in several metabolic pathways related to detoxification:

- It enhances the activity of enzymes such as glutathione S-transferase and superoxide dismutase, promoting detoxification processes.

Antiviral Activity

Herpetone has demonstrated antiviral properties against Hepatitis B virus (HBV). Studies using HepG2.2.15 cells showed that it effectively reduced HBsAg, HBeAg, and HBV DNA levels. This positions Herpetone as a potential multi-target therapeutic agent for liver diseases.

Hepatoprotective Effects

A study highlighted that Herpetone protects hepatocytes from CCl4-induced injury. The compound's efficacy was maintained over several days but diminished with prolonged exposure, indicating a need for careful dosing in therapeutic applications.

Comparative Analysis of Biological Activities

The table below summarizes the biological activities of this compound compared to other imidazole derivatives:

Q & A

Q. What are the optimal synthetic routes for 1-(4-bromobutyl)-2-methyl-1H-imidazole hydrobromide?

A robust synthesis involves alkylation of 2-methylimidazole with 1,4-dibromobutane under basic conditions, followed by hydrobromide salt formation. Key steps include:

- Reagent selection : Use anhydrous DMSO as a solvent with copper iodide catalysis to enhance alkylation efficiency .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) removes unreacted starting materials .

- Salt formation : Treat the free base with HBr in ethanol under reflux, followed by recrystallization from acetonitrile .

Q. How can the structural integrity and purity of this compound be validated?

- NMR spectroscopy : Confirm the presence of the 4-bromobutyl chain (δ 3.4–3.6 ppm for CH₂Br) and imidazole protons (δ 7.1–7.3 ppm) .

- Elemental analysis : Match experimental C, H, N, and Br percentages to theoretical values (e.g., C: 38.7%, H: 5.1%, N: 9.0%, Br: 32.2%) .

- X-ray crystallography : Resolve the crystal structure using SHELX-97 to confirm bond angles and counterion interactions .

Q. What are the key considerations for handling and storing this compound?

Q. What analytical techniques are recommended for studying its stability under various conditions?

- Thermogravimetric analysis (TGA) : Assess thermal decomposition between 150–250°C .

- HPLC : Monitor hydrolytic degradation in aqueous buffers (pH 4–9) at 25–40°C .

- UV-Vis spectroscopy : Track absorbance changes (λmax ~260 nm) under UV light exposure to evaluate photostability .

Advanced Research Questions

Q. How does the bromide counterion influence the compound’s physicochemical properties?

The hydrobromide salt enhances aqueous solubility compared to the free base (e.g., 12 mg/mL vs. <1 mg/mL) due to ionic dissociation. The bromide ion also participates in halogen bonding, affecting crystal packing and melting point (observed mp: 185–187°C) .

Q. What strategies can resolve contradictions in reported biological activity data?

Q. What computational methods predict its interaction with biological targets?

Q. How can crystallographic data enhance understanding of its molecular conformation?

ORTEP-III visualizations reveal a planar imidazole ring with a gauche conformation of the bromobutyl chain. Hydrogen bonding between the bromide ion and NH groups stabilizes the crystal lattice .

Q. What challenges arise in synthesizing derivatives via late-stage functionalization?

- Regioselectivity : Pd-catalyzed cross-coupling at the imidazole C4 position competes with bromobutyl chain reactivity. Use bulky ligands (e.g., XPhos) to direct coupling to the aryl ring .

- Counterion interference : Replace HBr with non-coordinating salts (e.g., PF₆⁻) during Suzuki-Miyaura reactions to avoid catalyst poisoning .

Q. How to design experiments investigating its mechanism of action?

- In vitro assays : Measure Ca²⁺ flux in neuronal cells to assess modulation of GABAₐ receptors .

- Isotopic labeling : Synthesize a ¹⁴C-labeled analog to track metabolic pathways via radio-TLC .

- Mutagenesis studies : Engineer imidazole-binding residues in recombinant receptors (e.g., GluCl) to identify critical interaction sites .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。